molecular formula C25H22N2O5S B3615298 ethyl 5-(anilinocarbonyl)-4-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-3-thiophenecarboxylate

ethyl 5-(anilinocarbonyl)-4-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-3-thiophenecarboxylate

Cat. No. B3615298
M. Wt: 462.5 g/mol
InChI Key: JYCCOJUUUIHTJN-UHFFFAOYSA-N
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Description

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .


Synthesis Analysis

Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran compounds have been developed that have solved some of the problems posed; for example improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .

Mechanism of Action

Benzofuran and its derivatives have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . There is a need to collect the latest information in this promising area .

properties

IUPAC Name

ethyl 4-methyl-2-[(3-methyl-1-benzofuran-2-carbonyl)amino]-5-(phenylcarbamoyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5S/c1-4-31-25(30)19-15(3)21(23(29)26-16-10-6-5-7-11-16)33-24(19)27-22(28)20-14(2)17-12-8-9-13-18(17)32-20/h5-13H,4H2,1-3H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCCOJUUUIHTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(=O)C3=C(C4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-(anilinocarbonyl)-4-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-3-thiophenecarboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-(anilinocarbonyl)-4-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-3-thiophenecarboxylate
Reactant of Route 3
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ethyl 5-(anilinocarbonyl)-4-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-3-thiophenecarboxylate
Reactant of Route 4
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ethyl 5-(anilinocarbonyl)-4-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-3-thiophenecarboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 5-(anilinocarbonyl)-4-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-3-thiophenecarboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 5-(anilinocarbonyl)-4-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-3-thiophenecarboxylate

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